2,3-Dimethylmaleic anhydride
Overview
Description
Trillin is a natural steroidal saponin compound found in various plant species, particularly in the genus Trillium. It has been recognized for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and anti-fibrotic effects .
Mechanism of Action
Target of Action
2,3-Dimethylmaleic anhydride (DMMA) primarily targets the cells and tissues within the microenvironment of solid tumors . It interacts with the negatively charged cell membranes, promoting cell internalization .
Mode of Action
DMMA-modified nanocarriers, capable of charge reversal, can transform their charge from negative to positive upon reaching the tumor site . This enhances tumor penetration via transcytosis .
Biochemical Pathways
The modification of nanocarriers with DMMA and its derivatives, which are responsive to weak acid stimulation, represents a significant advance in the field of charge-reversal nanomedicines . They play a role in charge reversal, shell detachment, size shift, and ligand reactivation mechanisms .
Pharmacokinetics
The acid-sensitive amide bonds formed by DMMA exhibit stability under normal physiological conditions, thereby effectively extending the circulation time of the carrier in vivo .
Result of Action
The result of DMMA’s action is the enhanced efficacy of nanomedicines, particularly in the context of solid tumors . By promoting cell internalization and enhancing tumor penetration, DMMA-modified nanocarriers can overcome the substantial and complex physical barriers in the tumor tissue .
Action Environment
The action of DMMA is influenced by the pH environment. Its derivatives are responsive to weak acid stimulation, which is a characteristic feature of the tumor microenvironment . This pH responsiveness allows DMMA to exhibit its charge reversal properties effectively within the tumor site .
Biochemical Analysis
Biochemical Properties
2,3-Dimethylmaleic anhydride has been found to interact with various enzymes and proteins. For instance, it has been employed as an amino group protecting agent for superoxide dismutase . It also serves as a reactant in the dissociation of ribosomal proteins . The compound’s ability to interact with these biomolecules suggests that it plays a significant role in biochemical reactions .
Cellular Effects
The cellular effects of this compound are primarily observed in its role in drug delivery systems. The compound has been used to modify nanocarriers, enhancing their ability to penetrate tumors and promote cell internalization . This is achieved by the compound’s ability to transform its charge from negative to positive upon reaching the tumor site, thereby interacting with the negatively charged cell membranes .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It has been found to inhibit acetylcholinesterase, an enzyme critical in the transmission of nerve impulses . This inhibition is associated with the compound’s knockdown activity, showing more than 90% inhibition of acetylcholinesterase activity in test insects at KD99 dosage .
Temporal Effects in Laboratory Settings
It is known that the compound’s effects can change over time, particularly in relation to its role in drug delivery systems .
Dosage Effects in Animal Models
In animal models, the effects of this compound have been found to vary with different dosages. At KD99 dosage, the compound showed more than 90% inhibition of acetylcholinesterase activity in test insects . This suggests that the compound’s effects are dose-dependent .
Metabolic Pathways
Its ability to interact with various enzymes suggests that it may play a role in several metabolic processes .
Transport and Distribution
This compound is known to be involved in the modification of nanocarriers in drug delivery systems . This suggests that the compound may be transported and distributed within cells and tissues through these nanocarriers .
Subcellular Localization
Given its role in modifying nanocarriers for drug delivery, it is likely that the compound may be directed to specific compartments or organelles within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions: Trillin can be synthesized through enzymatic biocatalysis. One method involves the use of recombinant beta-glucosidase enzyme FBG1, which is over-expressed in Pichia pastoris. The enzyme catalyzes the hydrolysis of trillin to produce diosgenin, a high-value pharmaceutical precursor .
Industrial Production Methods: The industrial production of trillin involves the extraction from the dried rhizome of Trillium Tschonoskii Maxim. The extraction process includes drying, grinding, and solvent extraction, followed by purification steps to isolate trillin from other saponins and impurities .
Types of Reactions:
Oxidation: Trillin undergoes oxidation reactions, which can lead to the formation of various oxidized derivatives.
Reduction: Reduction reactions of trillin can yield reduced saponin derivatives.
Substitution: Trillin can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used under mild to moderate conditions.
Major Products Formed:
Oxidation: Oxidized saponin derivatives.
Reduction: Reduced saponin derivatives.
Substitution: Substituted saponin derivatives with different functional groups
Scientific Research Applications
Biology: Trillin has shown significant anti-cancer properties by inhibiting cell proliferation, inducing apoptosis, and reducing migration and invasion of cancer cells
Medicine: Trillin has been investigated for its therapeutic potential in treating castration-resistant prostate cancer, hepatocellular carcinoma, and other malignancies
Comparison with Similar Compounds
Diosgenin: A steroidal sapogenin derived from trillin, widely used in the synthesis of steroidal drugs.
Pinosaponin: Another saponin found in Trillium species with similar anti-cancer properties.
Dioscin: A saponin with similar anti-inflammatory and anti-cancer effects.
Uniqueness of Trillin: Trillin is unique due to its specific molecular targets and pathways, such as the NF-κB/COX-2 pathway and miR-145-5p upregulation. Its ability to inhibit STAT3 nuclear translocation also sets it apart from other similar compounds .
Properties
IUPAC Name |
3,4-dimethylfuran-2,5-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O3/c1-3-4(2)6(8)9-5(3)7/h1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFGALGYVFGDXIX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC1=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6061103 | |
Record name | 2,5-Furandione, 3,4-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6061103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Fine white plates; [MSDSonline] | |
Record name | 2,3-Dimethylmaleic anhydride | |
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Boiling Point |
223 °C | |
Record name | 2,3-DIMETHYLMALEIC ANHYDRIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5517 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
VERY SOL IN ALCOHOL, ETHER, BENZENE, CHLOROFORM; SLIGHTLY SOL IN WATER | |
Record name | 2,3-DIMETHYLMALEIC ANHYDRIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5517 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.107 AT 100 °C/4 °C | |
Record name | 2,3-DIMETHYLMALEIC ANHYDRIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5517 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
766-39-2 | |
Record name | Dimethylmaleic anhydride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=766-39-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2,3-Dimethylmaleic anhydride | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000766392 | |
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Record name | 2,3-DIMETHYLMALEIC ANHYDRIDE | |
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Record name | 2,5-Furandione, 3,4-dimethyl- | |
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Record name | 2,5-Furandione, 3,4-dimethyl- | |
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Record name | Dimethylmaleic anhydride | |
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URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.059 | |
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Record name | DIMETHYLMALEIC ANHYDRIDE | |
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URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6PP3N541QA | |
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Record name | 2,3-DIMETHYLMALEIC ANHYDRIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5517 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
96 °C | |
Record name | 2,3-DIMETHYLMALEIC ANHYDRIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5517 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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Retrosynthesis Analysis
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